ETHYL 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Overview
Description
ETHYL 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE is a complex organic compound that features a diverse array of functional groups, including a cyano group, a pyrrole ring, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorophenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
ETHYL 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s diverse functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which ETHYL 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyrrole ring are often involved in binding interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{4-[(2-BROMOPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
- ETHYL 4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Uniqueness
ETHYL 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-CYANO-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE is unique due to the presence of the chlorophenylmethoxy group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different substituents on the phenyl ring .
Properties
IUPAC Name |
ethyl 4-[4-[(2-chlorophenyl)methoxy]phenyl]-5-cyano-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-32-27(31)24-18(2)34-26(30-14-6-7-15-30)22(16-29)25(24)19-10-12-21(13-11-19)33-17-20-8-4-5-9-23(20)28/h4-15,25H,3,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAZHKYHRGNCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N)N4C=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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